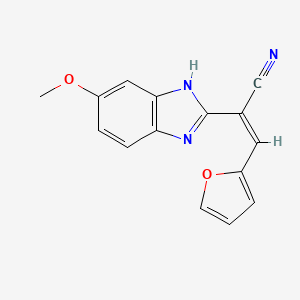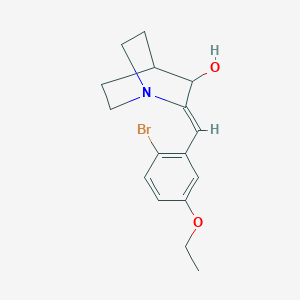![molecular formula C8H6ClN3O5 B5402460 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It is an antibacterial agent that has been shown to exhibit activity against a wide range of Gram-negative and Gram-positive bacteria. Nifuroxazide has been used in various fields of research, including microbiology, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have minimal toxicity and is well-tolerated by humans. It has been used in the treatment of various bacterial infections, including gastroenteritis, urinary tract infections, and respiratory tract infections. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is also relatively easy to synthesize and has a low toxicity profile.
One of the limitations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have limited penetration into certain tissues, which can limit its effectiveness in treating certain infections.
将来の方向性
There are several potential future directions for research involving 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. One area of interest is the development of new formulations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol that improve its solubility and tissue penetration. Another area of interest is the study of the mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in more detail, with the goal of identifying new targets for antibacterial drugs. Finally, there is potential for the use of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in combination with other antibiotics to improve their effectiveness and reduce the development of antibiotic resistance.
合成法
The synthesis of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the reaction of 2-chloro-4-nitrophenol with 2-nitroethyleneamine in the presence of a base. The resulting product is then reduced with sodium dithionite to yield 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been used in various fields of research, including microbiology, biochemistry, and pharmacology. It has been shown to exhibit antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been used to study the mechanism of action of antibiotics and the development of antibiotic resistance.
特性
IUPAC Name |
2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-6-3-5(12(16)17)4-7(8(6)13)10-1-2-11(14)15/h1-4,10,13H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPKVOLHSCCK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC=C[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N/C=C/[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)

![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)